Cas no 782446-06-4 (N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride)
N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride Chemical and Physical Properties
Names and Identifiers
-
- 4-Piperidinamine, N-[3-(trifluoromethyl)phenyl]-
- N-[3-(TRIFLUOROMETHYL)PHENYL]PIPERIDIN-4-AMINE
- 4-((3-trifluoromethyl-phenyl)-amino)-piperidine
- AC1NGPYE
- AG-B-34892
- ALBB-007906
- CTK2F9914
- N-(3-(trifluoromethyl)phenyl)-4-piperidinamine
- SBB049117
- STK504896
- SureCN1704800
- AKOS003594706
- N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine
- SCHEMBL1704800
- DTXSID30406495
- 782446-06-4
- YNGLUJKTMXSDOC-UHFFFAOYSA-N
- N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride
-
- MDL: MFCD06740668
- Inchi: 1S/C12H15F3N2/c13-12(14,15)9-2-1-3-11(8-9)17-10-4-6-16-7-5-10/h1-3,8,10,16-17H,4-7H2
- InChI Key: YNGLUJKTMXSDOC-UHFFFAOYSA-N
- SMILES: FC(C1=CC=CC(=C1)NC1CCNCC1)(F)F
Computed Properties
- Exact Mass: 244.11873297g/mol
- Monoisotopic Mass: 244.11873297g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 236
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 24.1Ų
N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride Security Information
- HazardClass:IRRITANT
N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM525358-1g |
N-(3-(Trifluoromethyl)phenyl)piperidin-4-amine |
782446-06-4 | 97% | 1g |
$352 | 2022-08-31 | |
| TRC | N219900-100mg |
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride |
782446-06-4 | 100mg |
$ 185.00 | 2022-06-03 | ||
| TRC | N219900-250mg |
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride |
782446-06-4 | 250mg |
$ 380.00 | 2022-06-03 | ||
| TRC | N219900-500mg |
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride |
782446-06-4 | 500mg |
$ 600.00 | 2022-06-03 | ||
| A2B Chem LLC | AC49240-500mg |
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride |
782446-06-4 | >95% | 500mg |
$523.00 | 2024-04-19 | |
| A2B Chem LLC | AC49240-1g |
N-[3-(Trifluoromethyl)phenyl]piperidin-4-amine dihydrochloride |
782446-06-4 | >95% | 1g |
$578.00 | 2024-04-19 |
N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride Related Literature
-
Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
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Amandine Altmayer-Henzien,Valérie Declerck,David J. Aitken,Ewen Lescop,Denis Merlet,Jonathan Farjon Org. Biomol. Chem., 2013,11, 7611-7615
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
Additional information on N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride
Introduction to N-3-(Trifluoromethyl)phenylpiperidin-4-amine Dihydrochloride (CAS No: 782446-06-4)
N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride, identified by the CAS number 782446-06-4, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the piperidine class of heterocyclic amines, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a trifluoromethyl group in its molecular structure enhances its pharmacological properties, making it a valuable scaffold for drug discovery and development.
The chemical structure of N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride consists of a piperidine ring substituted with a phenyl group at the 3-position and an amine group at the 4-position, both of which are further functionalized by the addition of a trifluoromethyl moiety. This specific arrangement imparts unique electronic and steric properties to the molecule, influencing its interactions with biological targets. The dihydrochloride salt form enhances the compound's solubility and stability, making it more suitable for various pharmaceutical applications.
In recent years, there has been growing interest in the development of novel compounds featuring trifluoromethyl groups due to their ability to modulate metabolic pathways and improve drug efficacy. The trifluoromethyl group is known to increase lipophilicity, binding affinity, and metabolic stability, which are critical factors in drug design. N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride exemplifies these advantages, positioning it as a promising candidate for further investigation.
The pharmacological profile of N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride has been explored in several preclinical studies. Research indicates that this compound exhibits potential activity against various biological targets, including enzymes and receptors involved in inflammation, pain modulation, and central nervous system (CNS) disorders. The amine functionality at the 4-position of the piperidine ring allows for further derivatization, enabling the synthesis of analogs with tailored pharmacological properties.
One of the most compelling aspects of N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride is its structural versatility. The combination of the piperidine core with the trifluoromethyl-substituted phenyl group provides a rich scaffold for medicinal chemists to explore. This flexibility has led to its incorporation into several drug candidates that are currently undergoing preclinical or clinical evaluation. The compound's ability to interact with multiple targets makes it an attractive option for developing multi-target drugs, which are gaining traction in modern pharmacotherapy.
The synthesis of N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The introduction of the trifluoromethyl group typically requires specialized synthetic methodologies, such as halogenation followed by metal-catalyzed cross-coupling reactions. These steps must be optimized to ensure high yield and purity, which are essential for pharmaceutical-grade materials.
In conclusion, N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride (CAS No: 782446-06-4) represents a significant advancement in pharmaceutical chemistry. Its unique structural features and demonstrated biological activity make it a valuable compound for drug discovery and development. As research continues to uncover new therapeutic applications for this class of compounds, N-3-(Trifluoromethyl)phenylpiperidin-4-amine dihydrochloride is poised to play a crucial role in the next generation of medicinal innovations.
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